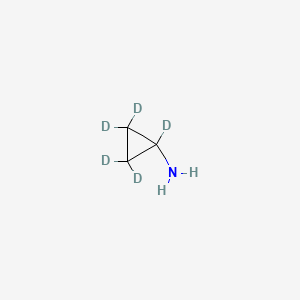
(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
概要
説明
準備方法
XLR11-d5の合成には、インドールを2,2,3,3-テトラメチルシクロプロパンカルボニルクロリドでアシル化し、続いて1-ブロモ-5-フルオロペンタンでN-アルキル化するという、複数のステップからなるプロセスが含まれます . 反応条件には通常、目的の生成物の形成を促進するために、有機溶媒や触媒を使用することが含まれます。 XLR11-d5の工業生産方法は、他の合成カンナビノイドで使用されているものと似ており、高純度と高収率を保証するために、大規模な化学合成と精製プロセスが含まれています .
化学反応の分析
XLR11-d5は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のための求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、XLR11-d5の酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は、官能基が変化した重水素化アナログを生み出す可能性があります .
科学研究への応用
XLR11-d5は、特に法化学と毒性学において、科学研究で広く使用されています . これは、生物学的試料中のXLR11の定量のための内部標準として役立ち、研究者はさまざまなマトリックス中の合成カンナビノイドの濃度を正確に測定することができます . さらに、XLR11-d5は、合成カンナビノイドの代謝と薬物動態を調査する研究にも使用されており、それらの生物学的効果と潜在的な健康リスクに関する貴重な洞察を提供しています . 分析化学の分野では、XLR11-d5は、合成カンナビノイドの検出と定量のための分析方法の開発と検証に用いられています .
科学的研究の応用
XLR11-d5 is widely used in scientific research, particularly in forensic chemistry and toxicology . It serves as an internal standard for the quantification of XLR11 in biological samples, helping researchers accurately measure the concentration of the synthetic cannabinoid in various matrices . Additionally, XLR11-d5 is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids, providing valuable insights into their biological effects and potential health risks . In the field of analytical chemistry, XLR11-d5 is employed in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids .
作用機序
XLR11-d5は、非重水素化された対応物と同様に、体内のカンナビノイド受容体に結合することによって効果を発揮します . これは、中枢カンナビノイド受容体CB1よりも、末梢カンナビノイド受容体CB2に対して高い親和性を示します . XLR11-d5がこれらの受容体に結合すると、さまざまなシグナル伝達経路が活性化され、神経伝達物質の放出やその他の生理学的プロセスが調節されます . XLR11-d5に重水素原子が存在しても、その作用機序は大幅には変化しませんが、分析手順中に他のカンナビノイドと区別するのに役立ちます .
類似の化合物との比較
XLR11-d5は、JWH-018、AM-2201、UR-144などの他の合成カンナビノイドに似ています . これは、重水素原子が存在することで、分析アプリケーションにおける内部標準としての有用性が向上しています . XLR11のフルオロアルキルアナログである4-フルオロUR-144や3-フルオロUR-144も、同様の生物活性がありますが、化学構造とカンナビノイド受容体への結合親和性が異なります . これらの違いは、それらの薬物動態と潜在的な健康への影響に影響を与える可能性があり、XLR11-d5は比較研究のための貴重なツールとなっています .
類似化合物との比較
XLR11-d5 is similar to other synthetic cannabinoids, such as JWH-018, AM-2201, and UR-144 . it is unique due to the presence of deuterium atoms, which enhance its utility as an internal standard in analytical applications . The fluoroalkyl analogs of XLR11, such as 4-fluoro UR-144 and 3-fluoro UR-144, also exhibit similar biological activity but differ in their chemical structure and binding affinity to cannabinoid receptors . These differences can influence their pharmacokinetics and potential health effects, making XLR11-d5 a valuable tool for comparative studies .
特性
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDPUUMIHVLEC-OAWGXGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346820 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095544-37-7 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






